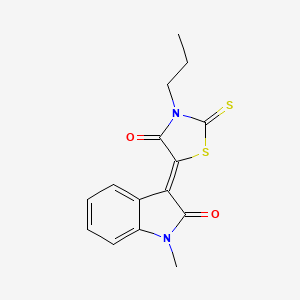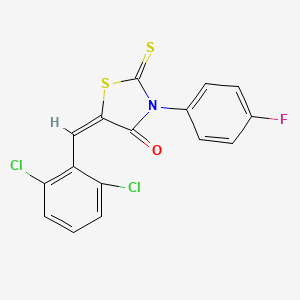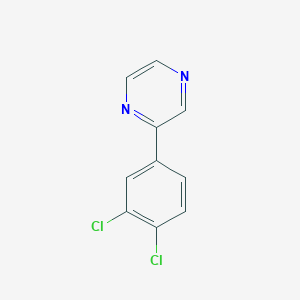![molecular formula C19H18ClN3O2 B3750982 N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B3750982.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide, also known as CUDC-101, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. CUDC-101 is a multi-targeted inhibitor that targets multiple signaling pathways involved in cancer progression, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs).
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide targets multiple signaling pathways involved in cancer progression, including the EGFR, HER2, and HDACs. The inhibitor binds to the ATP-binding site of EGFR and HER2, inhibiting their tyrosine kinase activity and downstream signaling pathways. In addition, N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide inhibits HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies in preclinical studies. In addition, N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has been shown to inhibit angiogenesis and metastasis in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has several advantages for lab experiments, including its multi-targeted nature and ability to enhance the efficacy of other cancer therapies. However, the inhibitor has limitations, including its potential toxicity and off-target effects.
Orientations Futures
For N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide research include further preclinical and clinical studies to investigate its potential therapeutic applications in cancer treatment. In addition, studies are needed to investigate the optimal dosing and administration of N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide, as well as its potential toxicity and off-target effects. Finally, research is needed to investigate the potential use of N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide in combination with other cancer therapies to enhance their efficacy.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in cancer treatment. The multi-targeted inhibitor has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-15(20)6-4-8-16(12)23-19(25)18(24)21-10-9-13-11-22-17-7-3-2-5-14(13)17/h2-8,11,22H,9-10H2,1H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNHPQITHXHSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B3750906.png)

![1-acetyl-5-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3750928.png)
![4-methyl-1-(1,2-propadien-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3750941.png)

![2-(4-butoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3750955.png)
![4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B3750959.png)
![5-chloro-N-[1-(hydroxymethyl)propyl]-2-methoxybenzenesulfonamide](/img/structure/B3750964.png)
![ethyl {[3-(2-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B3750970.png)

![N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3750991.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751006.png)
